molecular formula C9H6Cl2N2O B108869 2,3-Dichloro-6-methoxyquinoxaline CAS No. 39267-04-4

2,3-Dichloro-6-methoxyquinoxaline

Cat. No. B108869
CAS RN: 39267-04-4
M. Wt: 229.06 g/mol
InChI Key: NFJQDGNCJJPQNV-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxyquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a heterocyclic structure that includes nitrogen atoms within a fused benzene and pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those related to 2,3-dichloro-6-methoxyquinoxaline, often involves reactions that introduce different functional groups to the quinoxaline core. For instance, the solid-phase synthesis approach allows for the introduction of various building blocks such as amines, methoxide, and acid chlorides into 6-amino-2,3-dichloroquinoxaline, which is loaded on a resin, yielding compounds with high purity and good yields . Additionally, the reaction of 2,3-dichloroquinoxaline derivatives with malononitrile and ethyl cyanoacetate can yield a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their biological activity and interaction with other molecules. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined using X-ray crystallography, revealing an orthorhombic system with specific space group parameters. This structural information is vital for understanding the compound's properties and potential interactions .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions that modify their structure and properties. For instance, 2-cyano-3-hydroxyquinoxaline 1-oxide can be deoxygenated and undergo displacement of the nitrile group when treated with aniline, leading to the formation of 2-anilino-quinoxalines . Moreover, displacement reactions of 2,3-dichloro-6-nitroquinoxaline with 1-methylpiperazine can selectively occur at different positions, leading to the synthesis of derivatives like s-triazolo[3,4-a]quinoxaline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichloro-6-methoxyquinoxaline and its derivatives are influenced by the substituents on the quinoxaline core. These properties are essential for the compound's reactivity and potential applications. For example, the introduction of methoxy groups can affect the solubility and reactivity of the compound . The lithiation of 2-methoxyquinoxaline, followed by reactions with carbonyl compounds and iodine, demonstrates the reactivity of such derivatives and their potential for further chemical transformations .

Scientific Research Applications

Anti-Tubercular Agents

A study explored a series of novel quinoxaline-1,4-di-N-oxide derivatives, including 6-chloro-2-methylquinoxaline-1,4-dioxide and 6,7-dichloro-3-methylquinoxaline-1,4-dioxide, for their potential as anti-tubercular agents. These compounds showed minimum inhibitory concentrations ranging from 30.35 to 252.00 µM, with some exhibiting moderate to significant anti-tubercular activity (Srinivasarao et al., 2020).

Synthesis of Saccharides Derivatives

Research on the oxidation of protected saccharides in the presence of various nucleophiles, including 2,3-dichloro-5,6-dicyano-p-benzoquinone, led to the formation of derivatives with unprotected hydroxyl groups. This study illustrates the application of 2,3-dichloro-6-methoxyquinoxaline in synthesizing saccharide derivatives (Zhang & Magnusson, 1996).

Reactions with Benzofurans and Indoles

A study on the reaction of 2,3-dichloro-5,6-dicyano-p-benzoquinone with benzofurans and indoles, including 6-methoxy-3-methylbenzofuran, revealed insights into carbon-oxygen and carbon-carbon adduct formation. This research demonstrates the compound's reactivity and potential in organic synthesis (Tanemura et al., 1993).

Synthesis of Aminoquinoxaline Derivatives

Another study focused on the synthesis of 2,3-disubstituted 6-aminoquinoxalines, starting from 2,3-dichloro-6-nitroquinoxaline. This research contributes to the understanding of regioselective substitutions in quinoxaline derivatives, significant in medicinal chemistry (Lee et al., 2013).

Serotonin Type-3 Receptor Antagonists

A study designed 3-methoxyquinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists, synthesized from o-phenylenediamine. This work highlights the application of 2,3-dichloro-6-methoxyquinoxaline in developing novel pharmacological agents (Mahesh et al., 2012).

Anti-Mycobacterium tuberculosis Agents

Research on the synthesis of 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, including with chlorine and methoxy groups, demonstrated good antitubercular activity. This suggests the compound's utility in developing new antitubercular agents (Jaso et al., 2003).

Safety And Hazards

While specific safety and hazard information for 2,3-Dichloro-6-methoxyquinoxaline is not available in the search results, it is generally recommended to handle chemical compounds with care, using personal protective equipment, and to avoid dust formation, breathing vapours, mist, or gas .

properties

IUPAC Name

2,3-dichloro-6-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJQDGNCJJPQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350621
Record name 2,3-dichloro-6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-methoxyquinoxaline

CAS RN

39267-04-4
Record name 2,3-Dichloro-6-methoxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39267-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-6-methoxyqiunoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
FHS Curd, DG Davey, GJ Stacey - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… Condensation of 2 : 3-dichloro-6methoxyquinoxaline with p-diethylaminoethylamine, y-… benzene filtrate gave pale cream flakes of 2 : 3-dichloro-6-methoxyquinoxaline (yield, 81 yo)…
Number of citations: 16 pubs.rsc.org
ZH Yang, ZY Guo, JX Shao, SY Peng… - … New Crystal Structures, 2019 - degruyter.com
Crystal structure of 2,3-dichloro-6-methoxyquinoxaline, C9H6Cl2N2O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound …
Number of citations: 2 www.degruyter.com
R Sarges, HR Howard, RG Browne… - Journal of medicinal …, 1990 - ACS Publications
A series of 4-amino [l, 2, 4] triazolo [4, 3-a] quinoxalines has been prepared. Many compounds from this class reduce immobility inPorsolt’s behavioral despair model in rats upon acute …
Number of citations: 531 pubs.acs.org
HIX Mager, W Berends - … des Travaux Chimiques des Pays‐Bas, 1959 - Wiley Online Library
The preparation of a number of 2,3‐dialkoxy‐ and 2,3‐diaryloxyquinoxalines is described in detail. Unlike many other substituted quinoxaline derivatives, these compounds appear to …
Number of citations: 10 onlinelibrary.wiley.com
QY Zhang, Y Yu - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
Crystal structure of 9-methoxy-2,3,4,4a,5,6-hexahydro-1H-pyrido [1′,2′:1,6]pyrazino[2,3-b]quinoxaline, C15H18N4O Skip to content Should you have institutional access? Here's how …
Number of citations: 1 www.degruyter.com
A Carta, S Piras, G Loriga… - Mini reviews in medicinal …, 2006 - ingentaconnect.com
Quinoxaline derivatives have received much attention in recent years owing to their both biological properties and pharmaceutical applications. In this review we focus the attention on …
Number of citations: 240 www.ingentaconnect.com
D Zeng, AP Xing - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
Crystal structure of (Z)-6-(dimethylamino)-3,3-bis(4-(dimethylamino)phenyl)-2-(2-(quinoxalin-2-ylmethylene)hydrazinyl)-2,3-dihydroinden-1-one, C35H35N7O Skip to content Should …
Number of citations: 2 www.degruyter.com
J Deng, E Feng, S Ma, Y Zhang, X Liu… - Journal of medicinal …, 2011 - ACS Publications
RhoA is a member of Rho GTPases, a subgroup of the Ras superfamily of small GTP-binding proteins. RhoA, as an important regulator of diverse cellular signaling pathways, plays …
Number of citations: 54 pubs.acs.org
J Yuan - Zeitschrift für Kristallographie-New Crystal Structures, 2019 - degruyter.com
Crystal structure of (E)-2-(3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)-N′-((6-methylpyridin-2-yl)methylene)benzohydrazide – methanol (1/1), C34H37N5O3 Skip to content …
Number of citations: 3 www.degruyter.com
SL Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 20 H 14 F 4 I 2 N 4 O 2 , triclinic, P1̄ (no. 2), a = 5.0726(1) Å, b = 10.9432(2) Å, c = 19.8090(3) Å, α = 104.475(2), β = 90.427(2), γ = 92.908(2), V = 1063.10(3) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com

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